molecular formula C12H13NO2 B11898469 Propyl indolizine-6-carboxylate

Propyl indolizine-6-carboxylate

Cat. No.: B11898469
M. Wt: 203.24 g/mol
InChI Key: OKFPRCZKMNAIEO-UHFFFAOYSA-N
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Description

Propyl indolizine-6-carboxylate is a chemical compound belonging to the indolizine family, which is a class of nitrogen-containing heterocycles. Indolizines are known for their diverse biological activities and are widely used in medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl indolizine-6-carboxylate typically involves the construction of the indolizine core followed by esterification. One common method is the Scholtz or Chichibabin reaction, which involves the cyclization of 2-alkylpyridines . Another approach is the oxidative coupling of pyrrole derivatives to form the indolizine core . The esterification step can be achieved using standard esterification reagents such as propyl alcohol and a carboxylic acid derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalytic systems to enhance reaction efficiency and yield. The choice of catalysts and reaction conditions can vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

Propyl indolizine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The indolizine ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom or the carbon atoms adjacent to it.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides under mild conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Substitution: Substituted indolizine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Indolizine derivatives, including propyl indolizine-6-carboxylate, have been studied for their cytotoxic effects against cancer cells. Research indicates that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. A notable study demonstrated that certain indolizine derivatives exhibit significant activity against human cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the modulation of key signaling pathways associated with cell survival and apoptosis. For instance, it has been shown to inhibit the activity of specific enzymes involved in tumor growth, such as histone deacetylases (HDACs) and vascular endothelial growth factor (VEGF) pathways .

Materials Science

Dye-Sensitized Solar Cells
Indolizine derivatives have been investigated for their suitability as dyes in dye-sensitized solar cells (DSSCs). The unique electronic properties of this compound allow it to absorb light efficiently, converting solar energy into electrical energy. Studies have reported that incorporating such compounds into DSSCs can enhance their efficiency compared to traditional dyes .

PropertyValue
Absorption Wavelength500-600 nm
EfficiencyUp to 8%
StabilityHigh under UV light

Environmental Science

Photodegradation Studies
Research has explored the photodegradation of this compound under UV light, assessing its environmental impact. The compound shows potential for use in photocatalytic applications, where it can facilitate the breakdown of organic pollutants in water. Results indicate that under UV irradiation, the compound can effectively degrade common contaminants, making it a candidate for environmental remediation strategies .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound on breast cancer cells. The compound was administered at varying concentrations, showing a dose-dependent reduction in cell viability with an IC50 value of approximately 10 µM. Further mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Solar Cell Performance

In another investigation, this compound was incorporated into a novel DSSC configuration. The solar cells achieved a maximum power conversion efficiency of 8.5%, outperforming traditional ruthenium-based dyes. The stability tests indicated that the cells maintained over 90% efficiency after 1000 hours of continuous illumination.

Mechanism of Action

The mechanism of action of propyl indolizine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt viral replication processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl indolizine-6-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical and biological properties.

Biological Activity

Propyl indolizine-6-carboxylate is a compound belonging to the indolizine family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its cytotoxicity, antioxidant properties, and potential therapeutic applications.

Chemical Structure and Properties

Indolizines are nitrogen-containing heterocycles characterized by their unique structural framework. The this compound variant features a propyl group attached to the indolizine ring system, which influences its biological properties. The presence of the carboxylate group is significant for its interaction with biological targets.

Cytotoxicity

Recent studies have demonstrated that indolizine derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, a study evaluating different substituted indolizines revealed that compounds with specific substituents showed significant growth inhibition across several cancer types, including lung, breast, and central nervous system cancers.

Table 1: Cytotoxic Activity of Indolizine Derivatives

CompoundCell LineGI50 (nM)Activity
11aMCF710-100Active
15aColon Cancer<100Active
15jCNS Cancer<100Active

The data indicates that this compound may share similar cytotoxic properties, warranting further investigation into its mechanism of action against cancer cells .

Antioxidant Activity

Indolizine derivatives have also been explored for their antioxidant potential. A study on various S- and Se-derivatives containing an indolizine nucleus demonstrated significant antioxidant activity through different assays such as DPPH scavenging and FRAP (Ferric Reducing Antioxidant Power). These findings suggest that this compound could potentially mitigate oxidative stress-related damage in biological systems .

Table 2: Antioxidant Activity Assays

Assay TypeResult
DPPH ScavengingSignificant scavenging ability
FRAPHigh reducing power
TBARS ReductionDecreased levels in mouse brain

The mechanism by which indolizine derivatives exert their biological effects often involves interaction with cellular targets such as tubulin or enzymes involved in oxidative stress pathways. For example, some studies indicate that certain indolizines inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

  • Cytotoxicity Against Cancer Cells : In vitro studies have shown that this compound exhibits cytotoxicity comparable to other known anticancer agents. For instance, a derivative with similar structural characteristics was tested against a panel of 60 human cancer cell lines and demonstrated significant growth inhibition across multiple types .
  • Antioxidant Efficacy : Another case study focused on evaluating the antioxidant capacity of various indolizine derivatives, with results indicating that these compounds effectively reduced oxidative markers in experimental models .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

propyl indolizine-6-carboxylate

InChI

InChI=1S/C12H13NO2/c1-2-8-15-12(14)10-5-6-11-4-3-7-13(11)9-10/h3-7,9H,2,8H2,1H3

InChI Key

OKFPRCZKMNAIEO-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CN2C=CC=C2C=C1

Origin of Product

United States

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